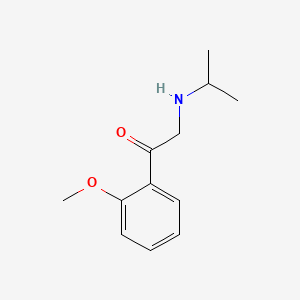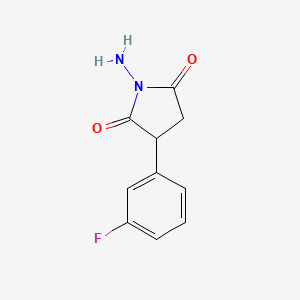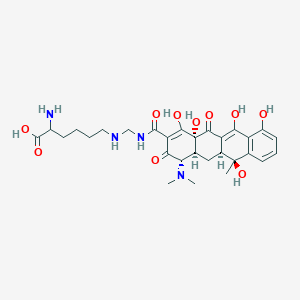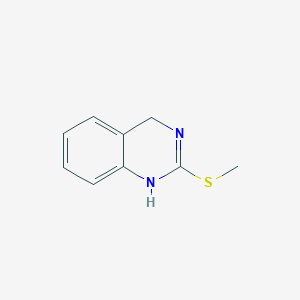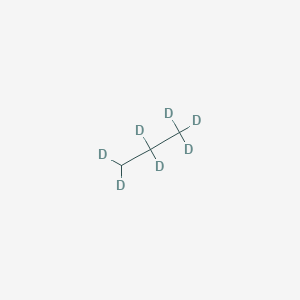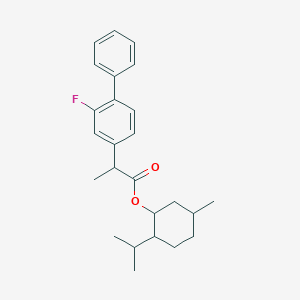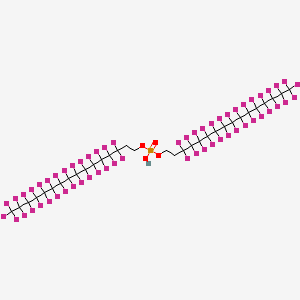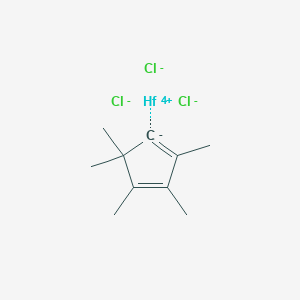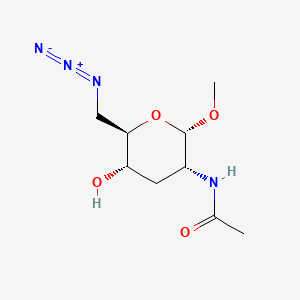
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a glucopyranosiduronic acid moiety, and an estrane derivative structure. Its unique chemical structure makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative typically involves multiple steps. Starting from a synthetic disaccharide glycosyl acceptor, the stepwise or blockwise construction of the sugar backbone with appropriate synthons leads to the formation of the desired compound . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative involves its interaction with specific molecular targets. The bromine atoms and glucopyranosiduronic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The estrane derivative structure contributes to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
Beta-D-Glucopyranosiduronic Acid: A related compound with similar sugar moiety but lacking the bromine atoms and estrane derivative structure.
2,4-Dibromo-Glucopyranoside: Similar in having bromine atoms at the 2 and 4 positions but differs in the overall structure.
Uniqueness
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is unique due to its combination of bromine atoms, glucopyranosiduronic acid moiety, and estrane derivative structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C32H38Br2O11 |
|---|---|
分子量 |
758.4 g/mol |
IUPAC名 |
methyl (1S,2R,3S,5R)-2,3,4-triacetyloxy-5-[[(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C32H38Br2O11/c1-13(35)42-27-20(31(40)41-5)11-23(28(43-14(2)36)29(27)44-15(3)37)45-24-12-21-17-6-7-18-19(10-22(33)26(38)25(18)34)16(17)8-9-32(21,4)30(24)39/h10,16-17,20-21,23-24,27-29,38H,6-9,11-12H2,1-5H3/t16-,17+,20-,21-,23+,24?,27+,28?,29-,32-/m0/s1 |
InChIキー |
UVUGIVIZLLKTJL-VXQHQWBTSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](C[C@H](C([C@H]1OC(=O)C)OC(=O)C)OC2C[C@H]3[C@@H]4CCC5=C(C(=C(C=C5[C@H]4CC[C@@]3(C2=O)C)Br)O)Br)C(=O)OC |
正規SMILES |
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)OC2CC3C4CCC5=C(C(=C(C=C5C4CCC3(C2=O)C)Br)O)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
